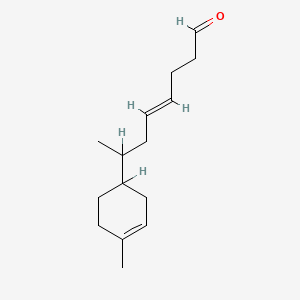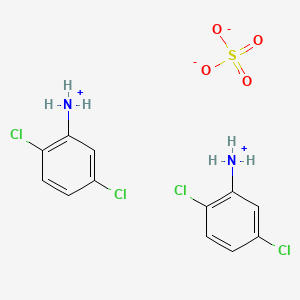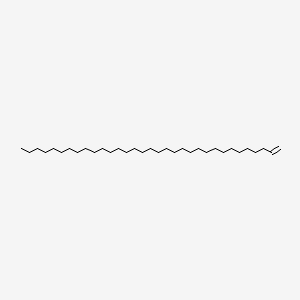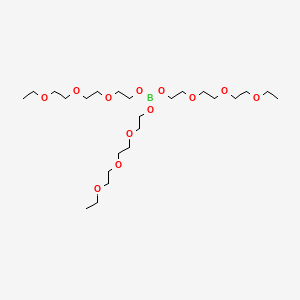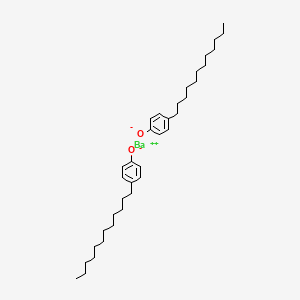
Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) is an organic compound with a complex structure that includes a phenol group, a dimethylamino group, and a hydrogen sulfate ester. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) can be synthesized through several methods. One common approach involves the esterification of 4-(dimethylamino)phenol with sulfuric acid. The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) often involves large-scale esterification processes. These processes utilize advanced equipment to maintain precise reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the ester linkage.
Substitution: The phenol group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents, under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other complex organic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activity and other biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the manufacture of dyes, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism of action of Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in various chemical interactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) can be compared with other similar compounds, such as:
Phenol, 4-(methylamino)-, hydrogen sulfate (ester): This compound has a similar structure but with a methylamino group instead of a dimethylamino group.
Phenol, 4-(ethylamino)-, hydrogen sulfate (ester): This compound features an ethylamino group, leading to different chemical properties and reactivity.
The uniqueness of Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
71307-19-2 |
|---|---|
Molecular Formula |
C8H11NO4S |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C8H11NO4S/c1-9(2)7-3-5-8(6-4-7)13-14(10,11)12/h3-6H,1-2H3,(H,10,11,12) |
InChI Key |
UURFQNLSWMKEEN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


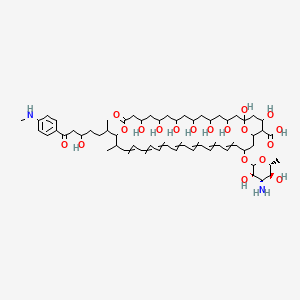
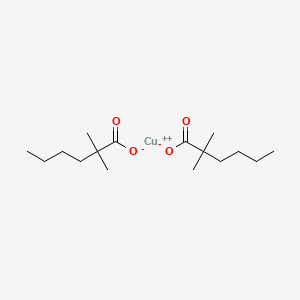

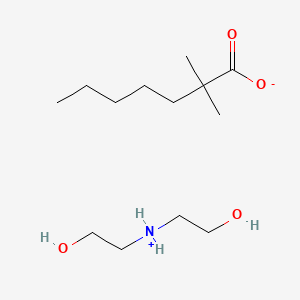
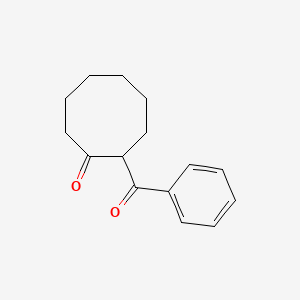
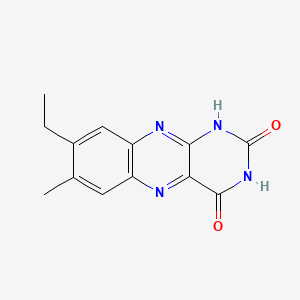
![[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate](/img/structure/B12659740.png)
